molecular formula C20H20N2O3S2 B2522544 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922592-44-7

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No. B2522544
CAS RN: 922592-44-7
M. Wt: 400.51
InChI Key: SCPZLSCHNXKPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide, also known as DMET, is a compound that has been extensively studied for its potential use in scientific research. DMET is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Anticancer Activity

The thiazole ring in this compound contributes to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further mechanistic studies are needed to fully understand its anticancer mechanisms .

Anti-Inflammatory Properties

The benzamide moiety in the compound has been associated with anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers have explored its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antioxidant Activity

Both the thiazole and dimethoxyphenyl groups contribute to antioxidant properties. The compound scavenges free radicals, protecting cells from oxidative damage. Investigations into its role in oxidative stress-related diseases (e.g., cardiovascular disorders, neurodegenerative conditions) are ongoing .

Antimicrobial Applications

The ethylthio group enhances the compound’s antimicrobial activity. It has shown promise against bacteria, fungi, and even drug-resistant strains. Researchers are exploring its potential as an alternative to existing antibiotics .

Neuroprotective Effects

Preclinical studies suggest that this compound may protect neurons from damage caused by oxidative stress, excitotoxicity, or inflammation. Its potential in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) warrants further investigation .

Structure-Based Drug Design

Given its unique structure, researchers have used this compound as a scaffold for designing novel drugs. By modifying specific functional groups, they aim to create derivatives with improved pharmacological properties. Computational approaches and molecular modeling play a crucial role in this field .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)8-9-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZLSCHNXKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.